

# Fedratinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fedratinib**, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), is a pivotal therapeutic agent in the management of myeloproliferative neoplasms, particularly myelofibrosis. Marketed under the brand name Inrebic®, its mechanism of action involves the targeted disruption of the dysregulated JAK/STAT signaling pathway, a key driver in the pathogenesis of these hematological malignancies. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **fedratinib**, details the experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams.

#### **Chemical Structure and Identification**

**Fedratinib** is a synthetic, small-molecule inhibitor belonging to the class of aminopyrimidines. Its chemical structure is characterized by a central pyrimidine ring substituted with an aniline and a sulfonamide-containing phenylamino group.

Table 1: Chemical Identification of **Fedratinib** 



| Identifier        | Value                                                                                                                             | Citation |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------|
| IUPAC Name        | N-tert-butyl-3-({5-methyl-2-[({4-<br>[2-(pyrrolidin-1-<br>yl)ethoxy]phenyl})amino]pyrimi<br>din-4-<br>yl}amino)benzenesulfonamide | [1]      |
| Molecular Formula | C27H36N6O3S                                                                                                                       | [2][3]   |
| Molecular Weight  | 524.68 g/mol                                                                                                                      | [2]      |
| CAS Number        | 936091-26-8                                                                                                                       | [2][4]   |
| SMILES String     | CC1=CN=C(N=C1NC2=CC(=<br>CC=C2)S(=O)(=O)NC(C)<br>(C)C)NC3=CC=C(C=C3)OCC<br>N4CCCC4                                                | [2]      |



## **Physicochemical Properties**

The physicochemical properties of **fedratinib** are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Fedratinib



| Property                  | Value                                                                   | Citation |
|---------------------------|-------------------------------------------------------------------------|----------|
| Melting Point             | 180-182 °C                                                              | [5]      |
| Boiling Point (Predicted) | 713.7 ± 70.0 °C                                                         | [5]      |
| Solubility                | Water: 0.00949 mg/mLDMSO:<br>100 mg/mL (190.59<br>mM)Ethanol: Insoluble | [2][4]   |
| pKa (Strongest Acidic)    | 10.21                                                                   | [2]      |
| pKa (Strongest Basic)     | 9.0                                                                     | [2]      |
| LogP                      | 4.27                                                                    | [2]      |
| Appearance                | White to off-white powder                                               | [6]      |

## **Experimental Protocols**

## Determination of Fedratinib Concentration in Plasma by UPLC-MS/MS

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of **fedratinib** in plasma, crucial for pharmacokinetic studies.[2][5]

#### 1. Sample Preparation:

- To 100 μL of plasma, add an internal standard (e.g., ibrutinib).
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 13,000 g for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.[2]

#### 2. Chromatographic Conditions:

Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5 μm) or equivalent.[5]



- Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid. A typical ratio is 30:60:10 (v/v/v).[5]
- Flow Rate: 0.8 mL/min.[5]
- Injection Volume: 2.0 μL.
- Column Temperature: 40 °C.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - **Fedratinib**: m/z 525.260 → 57.07.[5]
  - Ibrutinib (IS): m/z 441.2 → 55.01.[5]
- 4. Method Validation:
- The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]

### **Quality Control Testing of Fedratinib Capsules**

- 1. Dissolution Testing:
- Apparatus: USP Apparatus 1 (Basket).
- Rotation Speed: 50 rpm.
- Medium: 900 mL of 0.1 M HCl.
- Acceptance Criterion: Q = 80% in 20 minutes.
- 2. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities:



- Column: Agilent C18 (150 × 4.6 mm, 5 μm).[1]
- Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (pH 4.18) in a ratio of 43:57 (v/v).[1]
- Flow Rate: 0.967 mL/min.[1]
- Detection: PDA-UV at 268 nm.[1]
- Linearity: The method should be linear over a concentration range of 15-90 μg/mL.[1]

### **Signaling Pathways and Mechanism of Action**

**Fedratinib** primarily exerts its therapeutic effect by inhibiting the JAK2/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms. It also shows activity against FMS-like tyrosine kinase 3 (FLT3).

#### **JAK/STAT Signaling Pathway Inhibition**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Implementing Quality by Design approach in Analytical RP-HPLC Method Development and Validation for the Determination of Fedratinib | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]



- 2. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method PMC [pmc.ncbi.nlm.nih.gov]
- 3. ksvjphs.com [ksvjphs.com]
- 4. ksvjphs.com [ksvjphs.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Validated green ultra-fast UPLC-MS/MS method for the quantification of fedratinib in an HLM matrix: application to in vitro and in silico metabolic stability studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fedratinib: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684426#fedratinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com